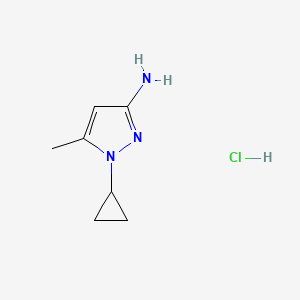

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride

Description

1-Cyclopropyl-5-methylpyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a cyclopropyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Properties

IUPAC Name |

1-cyclopropyl-5-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-4-7(8)9-10(5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTBQXMTFIRFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and implications for analogs:

Functional Group Impact

- Cyclopropyl vs. Cyclopropylethyl : The direct attachment of cyclopropyl in the target compound minimizes steric hindrance compared to the ethyl-linked cyclopropyl in , which may affect metabolic stability.

- Methyl vs.

- Carboxamide Addition : The carboxamide in enhances hydrophilicity, contrasting with the target’s simpler amine group, which may prioritize membrane permeability.

Pharmacological Considerations

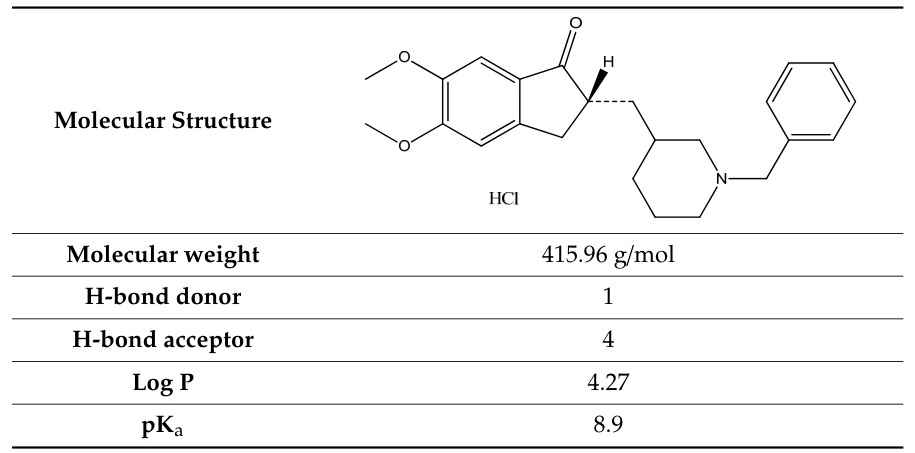

- Salt Forms : Hydrochloride salts (common across analogs) improve aqueous solubility, critical for oral bioavailability .

- Biological Activity : Pyrazole amines are often explored as kinase inhibitors or GPCR modulators. The target’s cyclopropyl group may mimic aromatic rings in binding pockets, while bulkier substituents (e.g., ) could reduce binding efficiency .

Research Findings and Data Gaps

- Stability: Hydrochloride salts generally exhibit better stability than free bases, as noted in studies on memantine and donepezil hydrochlorides .

- Data Limitations : Specific data on the target compound’s solubility, logP, or in vitro activity are absent in the provided evidence, highlighting a need for experimental validation.

Biological Activity

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings while providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the cyclopropyl group and the pyrazole moiety contributes to its unique pharmacological properties.

This compound primarily interacts with specific biological targets, influencing various biochemical pathways:

- Cholinesterase Inhibition : This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft. Such inhibition can enhance cholinergic neurotransmission, which is crucial for memory and learning processes.

- Monoamine Oxidase B (MAO-B) Inhibition : By inhibiting MAO-B, this compound may increase dopamine levels, affecting mood regulation and motor control.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress by modulating cholinergic pathways. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its effectiveness was particularly noted against Gram-positive bacteria, such as Staphylococcus aureus .

- In Vivo Studies : Animal studies have shown that administration of this compound resulted in improved cognitive function, supporting its role as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.